

An In-depth Technical Guide to cis-2-Octene

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Compound of Interest

Compound Name: *cis-2-Octene*

Cat. No.: B085535

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This guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of **cis-2-octene**, tailored for researchers, scientists, and drug development professionals.

Core Molecular Data

The fundamental molecular characteristics of **cis-2-octene** are summarized below, providing a foundational understanding of this alkene.

| Property | Value |
|------------------|--|
| Chemical Formula | C ₈ H ₁₆ [1] [2] [3] |
| Molecular Weight | 112.21 g/mol [1] [3] [4] or 112.22 g/mol [2] [5] |
| CAS Number | 7642-04-8 [1] [2] [3] [4] |
| Synonyms | (Z)-2-Octene, cis-Oct-2-ene [3] [5] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **cis-2-octene** are critical for its application in research and development.

Synthesis of **cis-2-Octene** via Wittig Reaction

A common and effective method for the stereoselective synthesis of cis-alkenes is the Wittig reaction.

- Materials:
 - Hexyltriphenylphosphonium bromide
 - n-Butyllithium (n-BuLi) in hexane
 - Acetaldehyde
 - Anhydrous diethyl ether or tetrahydrofuran (THF)
 - Standard glassware for inert atmosphere reactions (Schlenk line)
- Procedure:
 - Hexyltriphenylphosphonium bromide is suspended in anhydrous diethyl ether or THF in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
 - The suspension is cooled to 0°C in an ice bath.
 - A stoichiometric amount of n-butyllithium is added dropwise to the suspension, resulting in the formation of a deep red or orange solution of the ylide.
 - The mixture is stirred at this temperature for 1-2 hours.
 - Acetaldehyde is then added dropwise to the ylide solution at 0°C.
 - The reaction mixture is allowed to warm to room temperature and stirred for several hours or overnight.
 - The reaction is quenched by the addition of water.
 - The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation.
- The crude product is purified by fractional distillation to yield pure **cis-2-octene**.

Analysis of **cis-2-Octene** by Gas Chromatography-Mass Spectrometry (GC-MS)

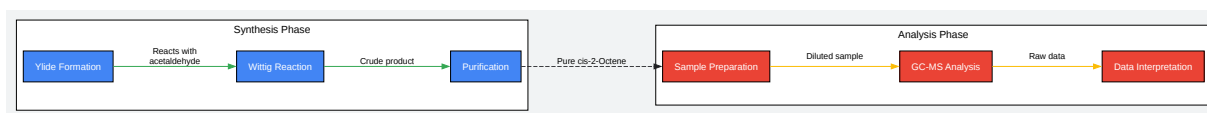
GC-MS is a powerful analytical technique for separating and identifying volatile organic compounds like **cis-2-octene**.

- Instrumentation:
 - Gas chromatograph equipped with a capillary column (e.g., DB-5ms)
 - Mass spectrometer detector
- Sample Preparation:
 - The **cis-2-octene** sample is diluted in a volatile solvent such as hexane or dichloromethane.
- GC-MS Parameters:
 - Injector Temperature: 250°C
 - Oven Temperature Program:
 - Initial temperature: 50°C, hold for 2 minutes
 - Ramp: 10°C/min to 200°C
 - Hold at 200°C for 5 minutes
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
 - MS Ionization Mode: Electron Ionization (EI) at 70 eV
 - MS Scan Range: m/z 35-300

- Data Analysis:
 - The retention time of the peak corresponding to **cis-2-octene** is used for identification.
 - The mass spectrum of the peak is compared with a reference spectrum from a database (e.g., NIST) to confirm the identity of the compound. The fragmentation pattern will be characteristic of an octene isomer.

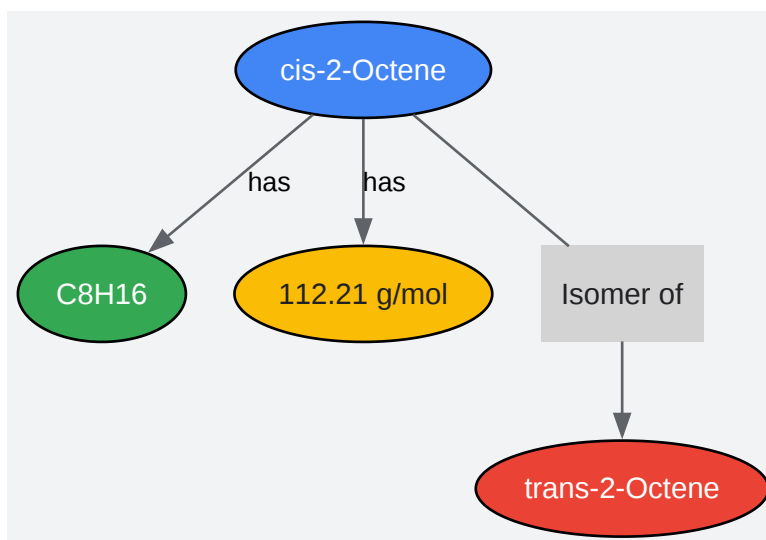
Workflow and Pathway Visualization

To facilitate a clearer understanding of the processes involved, the following diagrams illustrate a typical experimental workflow and a logical relationship.



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Caption: Experimental workflow for the synthesis and analysis of **cis-2-octene**.



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Caption: Logical relationships of **cis-2-octene**'s core properties.

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